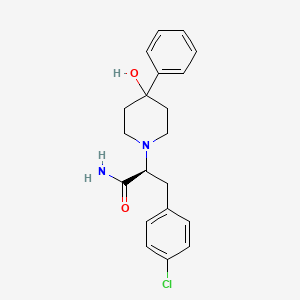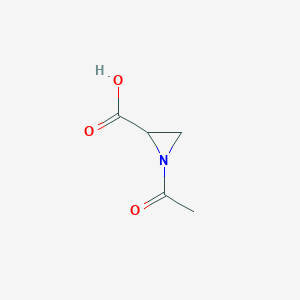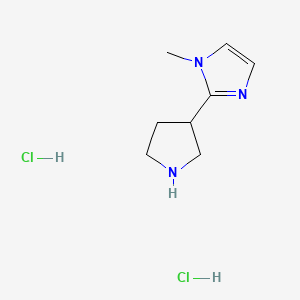![molecular formula C22H30F2N2O4 B13466871 Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a difluoro-substituted azabicyclo decane ring, making it an interesting subject for chemical research.
Métodos De Preparación
The synthesis of tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azabicyclo decane ring, introduction of the difluoro groups, and protection of the amine with a benzyloxycarbonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and scalability .
Análisis De Reacciones Químicas
Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl-protected amine, using reagents like sodium azide or alkyl halides.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding the free amine
Aplicaciones Científicas De Investigación
Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate the biological activity of its derivatives, including their potential as enzyme inhibitors or receptor modulators
Mecanismo De Acción
The mechanism of action of tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels, thereby modulating neuronal activity. Additionally, it can regulate the collapse response mediator protein 2 (CRMP2), which plays a role in neuronal development and axonal growth .
Comparación Con Compuestos Similares
When compared to similar compounds, tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate stands out due to its unique difluoro-substituted azabicyclo decane ring. Similar compounds include:
Tert-butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate: Lacks the difluoro substitution, making it less versatile in certain chemical reactions.
Tert-butyl 1-[[(benzyloxy)amino]carbonyl]-3-(methylsulfanyl)propylcarbamate: Contains a different functional group, leading to distinct reactivity and applications .
Propiedades
Fórmula molecular |
C22H30F2N2O4 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
tert-butyl 10,10-difluoro-1-(phenylmethoxycarbonylamino)-8-azabicyclo[4.3.1]decane-8-carboxylate |
InChI |
InChI=1S/C22H30F2N2O4/c1-20(2,3)30-19(28)26-13-17-11-7-8-12-21(15-26,22(17,23)24)25-18(27)29-14-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,25,27) |
Clave InChI |
NIAXOIOAECGWAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


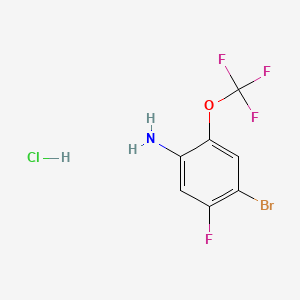
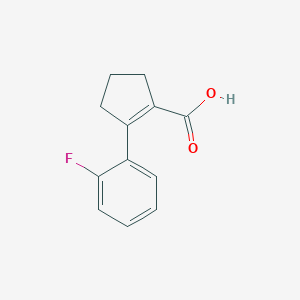
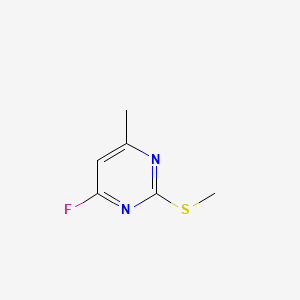


![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
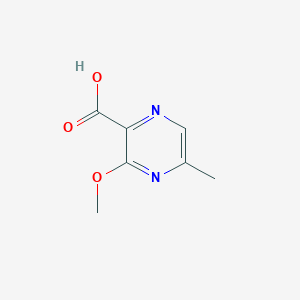
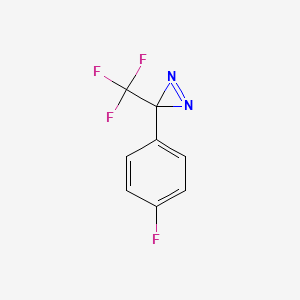
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)


